molecular formula C10H18N2O3 B13987645 Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate CAS No. 67626-47-5

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B13987645
CAS No.: 67626-47-5
M. Wt: 214.26 g/mol
InChI Key: XTBGRJARFVTQPO-UHFFFAOYSA-N
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Description

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a piperidine derivative featuring a methylcarbamoyl group at the 1-position and an ethyl ester at the 4-carboxylate position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing amides or carboxylic acids via hydrolysis.

Properties

CAS No.

67626-47-5

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14)

InChI Key

XTBGRJARFVTQPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the Piperidine 1-Position

The biological and physicochemical properties of piperidine-4-carboxylate derivatives are highly dependent on substituents at the 1-position. Key analogs include:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate Methylcarbamoyl C₁₀H₁₇N₂O₃ 213.26 (calculated) Intermediate for amide synthesis Inferred
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate Phenylcarbamoyl C₁₅H₂₀N₂O₃ 276.34 Hydrazide precursor for sulfonamide derivatives
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholinopyrimidinyl C₁₆H₂₄N₄O₃ 320.39 Intermediate for Mycobacterium tuberculosis inhibitors
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Chloropyridazinyl C₁₂H₁₆ClN₃O₂ 269.73 Unspecified (likely kinase inhibitor intermediate)
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate Bromo-chloropyridinyl C₁₃H₁₅BrClN₂O₂ 363.63 Modulator synthesis in drug discovery

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloropyridazinyl ): Increase stability and may enhance binding to electrophilic enzyme pockets.
  • Bulkier Substituents (e.g., morpholinopyrimidinyl ): Improve selectivity for specific targets (e.g., bacterial enzymes) but reduce solubility.
  • Carbamoyl Variations : Methylcarbamoyl offers a balance between hydrophilicity and steric bulk compared to phenylcarbamoyl .

Modifications at the 4-Carboxylate Position

The ethyl ester at the 4-position is often hydrolyzed to a carboxylic acid or converted to amides for enhanced bioactivity:

Compound Name 4-Position Functional Group Key Modifications Biological Impact Reference
This compound Ethyl ester Intermediate for hydrolysis or amidation Improves cell membrane permeability Inferred
1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylic acid Carboxylic acid Hydrolysis of ethyl ester Enhances polar interactions in enzyme binding
1-Phenylcarbamoylpiperidine-4-carboxamide Carboxamide Hydrazine-mediated conversion of ester Increases metabolic stability
N-(3-Fluorobenzyl)-1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxamide Carboxamide Amide coupling with fluorobenzylamine Improves CNS penetration (e.g., opioid receptor targeting)

Key Observations :

  • Carboxylic Acids : Improve water solubility and are common in active metabolites .
  • Amides : Enhance metabolic stability and target affinity, particularly in CNS-targeting agents .

Key Observations :

  • Nucleophilic Aromatic Substitution : High temperatures (e.g., 100°C) are required for chloropyrimidine derivatives .
  • Coupling Reagents : EDCI and similar agents enable efficient amide/ester formation under mild conditions .

Key Observations :

  • Antibacterial Agents: Morpholinopyrimidinyl derivatives show sub-micromolar potency against tuberculosis .
  • Enzyme Inhibitors: Carbonic anhydrase inhibitors with phenylcarbamoyl groups exhibit nanomolar activity .

Biological Activity

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.

  • Inhibition of Enzymatic Activity : Studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Properties : Some derivatives have shown significant antioxidant activity by inhibiting lipid peroxidation and reducing oxidative stress markers. This is particularly relevant in conditions characterized by oxidative damage .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with some studies indicating a reduction in edema in animal models .

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various biological assays:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating their potency against specific targets. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to nanomolar concentrations against AChE .
  • Case Studies : In a study focused on piperidine derivatives, several compounds demonstrated significant inhibition of AChE with IC50 values as low as 47 μM, suggesting that modifications to the piperidine core can enhance biological activity .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with other related compounds is useful:

Compound NameTarget EnzymeIC50 (μM)Biological Activity Description
This compoundAcetylcholinesteraseTBDPotential AChE inhibitor; further studies needed
Nipecotic Acid DerivativesAcetylcholinesterase47Significant AChE inhibition; potential for AD treatment
Benzoylpiperidine DerivativeMAGL0.84Notable antiproliferative activity in cancer cells

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